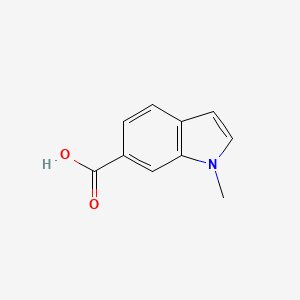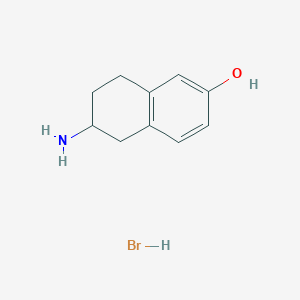![molecular formula C17H16Cl2N2O5 B1342057 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide CAS No. 76120-22-4](/img/structure/B1342057.png)
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is structurally similar to 5-chloro-2-(2,4-dichlorophenoxy)aniline . It is an aromatic ether with functional groups for both phenol and ether . It is widely used as a preservative and antimicrobial agent in personal care products such as soaps, skin creams, toothpaste, and deodorants .
Synthesis Analysis
The synthesis of this compound is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The molecular structure of this compound includes a phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group . Its lipophilicity suggests bioaccumulation in fatty tissues .Physical And Chemical Properties Analysis
This compound is a pale yellow crystal with a melting point of 188–190 °C . It has a molar mass of 289.55 g/mol . It is soluble in water at a concentration of 0.01 g/L .Wirkmechanismus
While the exact mechanism of action for this specific compound is not well-documented, structurally similar compounds like triclosan are known to act as antimicrobial agents . Triclosan, for example, is used in clinical settings for disinfection, and prevention of spread and growth of bacteria, fungus, and mildew .
Eigenschaften
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-3-20-17(22)10(2)25-16-9-12(5-6-14(16)21(23)24)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFRHHEMOGTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601973 |
Source


|
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76120-22-4 |
Source


|
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)


![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)


![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)


![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)


